1-[(5-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid
Overview
Description
1-[(5-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C9H10BrNO2S It features a bromothiophene moiety attached to an azetidine ring, which is further substituted with a carboxylic acid group
Preparation Methods
The synthesis of 1-[(5-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated thiophene under palladium catalysis .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[(5-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[(5-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(5-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid depends on its specific application. In biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromothiophene moiety can interact with hydrophobic pockets in proteins, while the azetidine ring and carboxylic acid group can form hydrogen bonds and ionic interactions with amino acid residues .
Comparison with Similar Compounds
Similar compounds include other azetidine derivatives and bromothiophene-containing molecules. Compared to these compounds, 1-[(5-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, other azetidine derivatives may lack the bromothiophene moiety, resulting in different reactivity and biological activity.
Similar compounds include:
- 1-[(5-Bromothiophen-2-yl)methyl]azetidine-3-amine
- 1-[(5-Bromothiophen-2-yl)methyl]azetidine-3-ol
- 1-[(5-Bromothiophen-2-yl)methyl]azetidine-3-carboxamide .
Properties
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2S/c10-8-2-1-7(14-8)5-11-3-6(4-11)9(12)13/h1-2,6H,3-5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYLQJLCPYEIRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(S2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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